O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride

Catalog No.
S14255293
CAS No.
M.F
C8H9ClF3NO2
M. Wt
243.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydroc...

Product Name

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride

IUPAC Name

O-[[4-(trifluoromethoxy)phenyl]methyl]hydroxylamine;hydrochloride

Molecular Formula

C8H9ClF3NO2

Molecular Weight

243.61 g/mol

InChI

InChI=1S/C8H8F3NO2.ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;/h1-4H,5,12H2;1H

InChI Key

CRUAYGSENJDPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CON)OC(F)(F)F.Cl

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride is an organic compound with the molecular formula C8_8H9_9ClF3_3NO2_2. It features a trifluoromethoxy group attached to a benzyl hydroxylamine structure, which imparts unique chemical properties such as increased lipophilicity and stability. This compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: The hydroxylamine group can be reduced to form amines.
  • Substitution: The trifluoromethoxy group may participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Research into the biological activity of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride suggests that it may interact with various biomolecules, potentially influencing enzymatic activities and cellular signaling pathways. The trifluoromethoxy group enhances its binding affinity to molecular targets, making it a candidate for biochemical assays and therapeutic applications. Its mechanism of action likely involves the formation of stable complexes with enzyme active sites, thereby inhibiting their activity.

The synthesis of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with hydroxylamine hydrochloride. This reaction is generally conducted in an inert atmosphere using solvents like dichloromethane or ether, and at low temperatures to ensure high yield and purity. Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency and scalability .

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride has diverse applications across several fields:

  • Organic Synthesis: It serves as a reagent for synthesizing trifluoromethoxy-substituted compounds.
  • Biological Research: Utilized in enzyme activity assays and protein interaction studies.
  • Pharmaceutical Development: Investigated for its potential as a precursor in drug synthesis and therapeutic agents.
  • Specialty Chemicals Production: Employed in creating materials with unique properties .

Studies on the interactions of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride with enzymes and proteins have shown that the compound can inhibit enzyme activity through complex formation at active sites. This property makes it valuable in biochemical research, particularly in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Several compounds share structural similarities with O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
O-benzylhydroxylamineLacks trifluoromethoxy groupSimpler structure, less lipophilic
O-(4-(trifluoromethyl)benzyl)hydroxylamineContains a trifluoromethyl group insteadDifferent electronic properties due to fluorine
O-(4-methoxybenzyl)hydroxylamineContains a methoxy groupLess electronegative compared to trifluoromethoxy

Uniqueness

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride stands out due to its trifluoromethoxy substituent, which enhances its chemical reactivity and biological activity compared to similar compounds. This unique feature makes it particularly valuable in pharmaceutical development and specialty chemical applications.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

243.0273907 g/mol

Monoisotopic Mass

243.0273907 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types